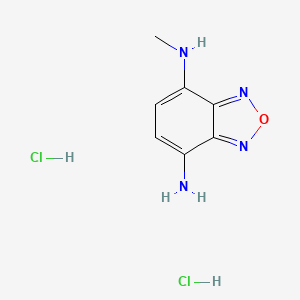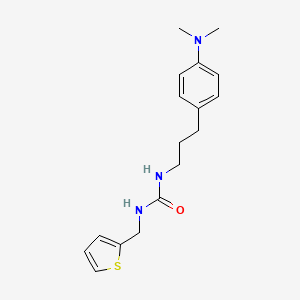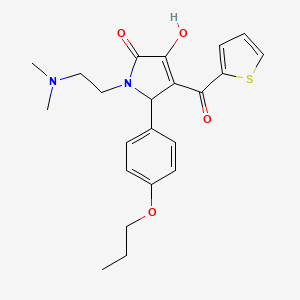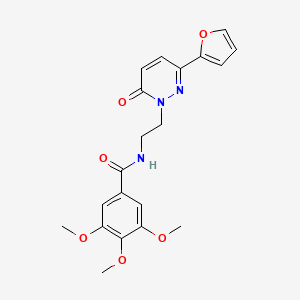
4-N-Methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 4-N-Methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride is C7H10Cl2N4O. Its molecular weight is 237.08. The InChI code is 1S/C7H6N2O/c1-5-3-2-4-6-7(5)9-10-8-6/h2-4H,1H3 .Physical And Chemical Properties Analysis
This compound is a white to yellow solid or colorless to yellow liquid . The storage temperature is 4°C .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
A study highlights the use of benzotris- and benzobis[1,2,5]thiadiazole derivatives, obtained through reactions involving tetrasulfur tetranitride, for the production of benzenehexamine and benzenetetramine derivatives, showcasing a route to synthesize complex organic molecules (Mataka, Eguchi, Takahashi, Hatta, & Tashiro, 1989).
Corrosion Inhibition
Research on synthesized oxadiazole derivatives indicates their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These derivatives, including compounds related to the benzoxadiazole structure, showed high inhibition efficiency, suggesting potential applications in protecting metals from corrosion (Kalia, Kumar, Kumar, Pahuja, Jhaa, Lata, & Dahiya, 2020).
Fluorescence and Imaging
The characterization of catecholamines derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) for fluorescence properties provides insights into developing fluorescent markers for biological studies. Such derivatization enhances the analysis of catecholamines in biological samples, offering tools for quantitative analysis in neuroscience research (Zhu, Shaw, & Barrett, 2003).
Materials Science
Polyamides and poly(amide-imide)s containing oxadiazole rings synthesized from new diamine monomers demonstrate promising optical properties and thermal stability. These materials, suitable for film formation and exhibiting fluorescence in the blue region, have potential applications in optoelectronics and as advanced materials for technological applications (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Antimicrobial and Anticancer Compounds
The synthesis of novel aromatic polyimides, including derivatives from diamines and oxadiazoles, explores their potential in creating materials with specific biological activities. These compounds have been evaluated for their antimicrobial properties and cytotoxic activities against cancer cell lines, indicating their relevance in pharmaceutical research and material science for medical applications (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
4-N-methyl-2,1,3-benzoxadiazole-4,7-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O.2ClH/c1-9-5-3-2-4(8)6-7(5)11-12-10-6;;/h2-3,9H,8H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZYESFVNPKWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C2=NON=C12)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dioxa-8-azaspiro[4.5]dec-8-yl[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B2655993.png)
![5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2655994.png)

![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)
![2,4-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655999.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B2656001.png)
![2,2,3,3,4,4-Hexafluoro-5-{[2-(methoxycarbonyl)-3-thienyl]amino}-5-oxopentanoic acid](/img/structure/B2656002.png)



![1-(4-Butoxyphenyl)-3-[2-(3-fluorophenyl)-2-methoxyethyl]urea](/img/structure/B2656008.png)

![3-methyl-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2656014.png)